molecular formula C22H15Cl3F3N3O2 B2999928 1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one CAS No. 1092345-97-5

1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one

Cat. No.: B2999928
CAS No.: 1092345-97-5
M. Wt: 516.73
InChI Key: IKJWEGBWHPAGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one” is a complex organic molecule that contains several functional groups. It has a benzyl group attached to an imidazolidin-2-one ring. The imidazolidin-2-one ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a phenyl ring substituted with two chlorine atoms and an oxy group linked to a pyridine ring. The pyridine ring is further substituted with a chlorine atom and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The presence of the imidazolidin-2-one ring, the benzyl group, and the substituted phenyl and pyridine rings would all contribute to the overall structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and rings in its structure. For example, the trifluoromethyl group is known to have a strong electron-withdrawing effect, which could influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound is involved in the synthesis and biological activity exploration of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents. Although not all compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting the compound's role in developing new therapeutic agents (Starrett et al., 1989).

Tandem Cycloaddition and Dehydrogenation Reactions

  • Research on the reaction between benzynes and imidazo[1,2-a]pyridines forming benzo[a]imidazo[5,1,2-cd]indolizines and 2,3,9c-triazocyclopenta[j,k]fluorenes via tandem cycloaddition and dehydrogenation reactions has been explored. This showcases the compound's role in developing novel chemical synthesis pathways and its potential applications in material sciences (Aginagalde et al., 2010).

Novel Syntheses of Hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines

  • The compound has been used in novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, demonstrating its versatility in synthesizing a wide range of heterocyclic compounds. This has implications for the development of new pharmaceuticals and materials (Katritzky et al., 2000).

One-Pot Synthesis

  • A one-pot synthesis approach for imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides has been described. This highlights the compound's contribution to simplifying synthetic pathways, which can be beneficial in streamlining the production of complex molecules for research and development (Adib et al., 2011).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

1-benzyl-3-[3,5-dichloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3F3N3O2/c23-16-9-15(31-7-6-30(21(31)32)12-13-4-2-1-3-5-13)10-17(24)19(16)33-20-18(25)8-14(11-29-20)22(26,27)28/h1-5,8-11H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJWEGBWHPAGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC2=CC=CC=C2)C3=CC(=C(C(=C3)Cl)OC4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.